N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide
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Overview
Description
N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trioxotetrahydropyrimidinylidene group, a furan ring, and a sulfonylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which involves the condensation of urea, an aromatic aldehyde, and acetylacetone in the presence of a catalyst such as N-methyl-pyrrolidonium perchlorate . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The trioxotetrahydropyrimidinylidene group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[4,5-Dihydroxy-2-[[4-[hydroxy(phenyl)methyl]-5-oxo-3-phenyl-2H-furan-2-yl]oxy]-6-(methoxymethyl)oxan-3-yl]acetamide: This compound shares structural similarities with N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide, particularly in the furan and acetamide groups.
Pyrimidine-derived indole ribonucleosides: These compounds contain pyrimidine and furan rings, similar to the trioxotetrahydropyrimidinylidene and furan groups in this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7S/c1-9(21)20-28(25,26)12-5-2-10(3-6-12)14-7-4-11(27-14)8-13-15(22)18-17(24)19-16(13)23/h2-8H,1H3,(H,20,21)(H2,18,19,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSRFBBULMLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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